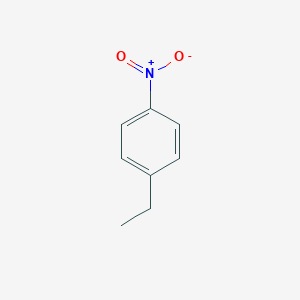

4-Ethylnitrobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESTWAHJFMZUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059206 | |

| Record name | Benzene, 1-ethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Ethylnitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 4-Ethylnitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-12-9 | |

| Record name | 1-Ethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLNITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylnitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF7XXJ3RM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Ethylnitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethylnitrobenzene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound (C₈H₉NO₂) is an aromatic compound with significant applications in the synthesis of pharmaceuticals, dyes, and other fine chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables detail the chemical shifts (δ) and coupling constants (J) for both ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (ortho to -NO₂) | ~8.15 | Doublet (d) | ~8.5 |

| H-3, H-5 (meta to -NO₂) | ~7.35 | Doublet (d) | ~8.5 |

| -CH₂- | ~2.70 | Quartet (q) | ~7.6 |

| -CH₃ | ~1.25 | Triplet (t) | ~7.6 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C-NO₂) | ~148.8 |

| C-4 (C-CH₂CH₃) | ~147.0 |

| C-2, C-6 | ~123.5 |

| C-3, C-5 | ~129.0 |

| -CH₂- | ~28.8 |

| -CH₃ | ~15.5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970 | C-H stretch | Ethyl group |

| ~1520 | Asymmetric N-O stretch | Nitro group |

| ~1345 | Symmetric N-O stretch | Nitro group |

| ~855 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion Fragment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M-CH₃]⁺ |

| 105 | Moderate | [M-NO₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid aromatic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Method:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). Use a split or splitless injection mode.

-

Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

-

Detector: Set the detector voltage to an appropriate value for good sensitivity.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Ethylnitrobenzene, with a specific focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data and detailed experimental methodologies.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources, which may be attributed to different experimental conditions or sample purity. The following table summarizes the reported values for its boiling and melting points.

| Physical Property | Reported Value(s) |

| Boiling Point | 213°C, 242°C, 246°C, 245-246°C[1][2][3][4] |

| Melting Point | -7°C, -12°C, -18°C[1][2][3][5] |

Experimental Protocols

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment. Below are detailed methodologies for these key experiments.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

2.1.1. Simple Distillation Method

This method is suitable when a sufficient quantity of the sample is available.

-

Apparatus: A standard simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[6]

-

2.1.2. Micro Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube sealed at one end, and a small test tube.

-

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated slowly and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

-

2.2. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For substances like this compound, which can be a liquid at room temperature, this determination would be performed at sub-ambient temperatures.

2.2.1. Capillary Method

This is the most common method for determining the melting point of a solid.

-

Apparatus: A melting point apparatus (such as a Mel-Temp or similar digital device), and capillary tubes.[8][9]

-

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube. The sample must be cooled to a solid state first.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

An initial rapid heating can be done to find an approximate melting range.

-

A second, more careful determination is performed with a slow heating rate (e.g., 1-2°C per minute) near the expected melting point.[10]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] A narrow melting point range is indicative of a pure compound.[9][11]

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of a chemical substance like this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. This compound | 100-12-9 | AAA10012 | Biosynth [biosynth.com]

- 2. CAS 100-12-9: 1-Ethyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 3. 1-ethyl-4-nitrobenzene [stenutz.eu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. labproinc.com [labproinc.com]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. westlab.com [westlab.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to 4-Ethylnitrobenzene (CAS 100-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylnitrobenzene (CAS No. 100-12-9), a pivotal chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis and reaction protocols, and critical safety information, presented in a format tailored for scientific and technical professionals.

Chemical and Physical Properties

This compound is an aromatic nitro compound characterized by an ethyl group at the para position relative to the nitro substituent on a benzene (B151609) ring.[1] It is typically a colorless to light yellow liquid under standard conditions.[1][2] Its properties make it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 100-12-9 | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.17 g/mol | [2] |

| Appearance | Light yellow to orange clear liquid | [4] |

| Boiling Point | 242 to 246 °C | [4][5] |

| Melting Point | -18 °C | [4][6] |

| Density | 1.12 g/cm³ (at 20°C) | [4][6] |

| Flash Point | 117 °C | [4][5][6] |

| Refractive Index | ~1.545 (at 20°C) | [4][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| IUPAC Name | 1-ethyl-4-nitrobenzene | [3] |

| InChI Key | RESTWAHJFMZUIZ-UHFFFAOYSA-N | [3] |

| SMILES | CCC1=CC=C(C=C1)--INVALID-LINK--=O | [3] |

**2. Synthesis and Manufacturing

The primary industrial and laboratory synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of ethylbenzene (B125841).[7] This reaction, known as nitration, typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8]

The ethyl group is an ortho-, para-directing activator, leading to a mixture of 2-ethylnitrobenzene (B1329339) and this compound isomers.[9][10] The para isomer is generally favored due to reduced steric hindrance compared to the ortho position.[9]

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of this compound via Nitration

This protocol describes a standard laboratory procedure for the nitration of ethylbenzene.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized water

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or other suitable organic solvent

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, and distillation apparatus

Methodology:

-

Prepare Nitrating Mixture: In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid, ensuring the temperature is maintained below 10°C.[8][10]

-

Nitration Reaction: Cool the ethylbenzene in a separate reaction flask to between 0-5°C. Slowly add the prepared nitrating mixture dropwise to the stirred ethylbenzene over 1-2 hours. The reaction is exothermic, and the temperature must be carefully controlled to not exceed 10°C to minimize side reactions.[8]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 10°C) for an additional hour to ensure the reaction proceeds to completion.[8]

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice to quench the reaction.[10] Transfer the entire mixture to a separatory funnel.

-

Separation and Neutralization: Separate the lower aqueous layer. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[10]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if used) via rotary evaporation.[8]

-

Purification: The resulting mixture of ortho and para isomers can be separated by fractional distillation under reduced pressure to yield pure this compound.[8]

Key Chemical Reactions and Applications

This compound is a valuable intermediate primarily used for the synthesis of other fine chemicals.[1] Its applications are extensive in the pharmaceutical and dye industries.[1][11]

-

Pharmaceuticals: It serves as a key raw material for the production of broad-spectrum antibiotics such as chloramphenicol.[11]

-

Dye Manufacturing: It is a precursor in the synthesis of various dyes.[1]

-

Chemical Synthesis: Its most common chemical transformation is the reduction of the nitro group to form 4-ethylaniline, another crucial building block.

Reduction to 4-Ethylaniline

The reduction of the nitro group in this compound to a primary amine is a fundamental and widely used transformation. This can be achieved using several methods, including catalytic hydrogenation or metal-acid systems.[9][12]

Caption: General workflow for the reduction of this compound.

Experimental Protocol 2: Reduction of this compound with Tin and HCl

This protocol provides a classic method for the reduction of an aromatic nitro group.

Materials:

-

This compound

-

Tin (Sn) metal powder or granules

-

Concentrated Hydrochloric Acid (HCl)

-

10 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, ice bath, separatory funnel

Methodology:

-

Reaction Setup: In a round-bottom flask, add this compound and tin metal (typically 3-5 equivalents).[9][12]

-

Acid Addition: Slowly add concentrated hydrochloric acid in portions. The reaction is highly exothermic and may require cooling in an ice bath to control its rate.[9]

-

Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture under reflux for 1-3 hours to ensure the reduction is complete. The reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.[12]

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.[13]

-

Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to afford crude 4-ethylaniline, which can be further purified by distillation.[13]

Toxicological and Safety Information

This compound is a hazardous chemical that requires careful handling. It is classified as an irritant and is harmful to aquatic life.[3][4][6] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.[14] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Safety Information for this compound

| Category | Code | Description | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | [3][6] |

| H319 | Causes serious eye irritation. | [3][6] | |

| H335 | May cause respiratory irritation. | [6] | |

| H402 | Harmful to aquatic life. | [4][15] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P273 | Avoid release to the environment. | [4][15] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][15] |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound. Comprehensive datasets, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, are publicly available through curated scientific databases.

-

NIST Chemistry WebBook: Provides access to IR spectra, mass spectra, and gas chromatography data.[16]

-

PubChem: Contains computed properties, depositor-supplied synonyms, and links to various spectral data.[3]

-

SpectraBase: Offers ¹H NMR, ¹³C NMR, and IR spectra.[3]

References

- 1. CAS 100-12-9: 1-Ethyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. This compound | 100-12-9 | AAA10012 | Biosynth [biosynth.com]

- 3. This compound | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 100-12-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Cas 100-12-9,ETHYL 4-NITROBENZOATE | lookchem [lookchem.com]

- 6. 100-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound, 99+%, Thermo Scientific 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. This compound | 100-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 1-Ethyl-4-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Ethyl-4-nitrobenzene (commonly known as 4-Ethylnitrobenzene), a key chemical intermediate. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and significant chemical reactions relevant to its application in fine chemical and pharmaceutical synthesis.

Compound Identification and Properties

1-Ethyl-4-nitrobenzene is an aromatic nitro compound. The ethyl group is an ortho-, para-director and an activating group in electrophilic aromatic substitution, while the nitro group is a meta-director and a strong deactivating group.[1] Its formal IUPAC name is 1-Ethyl-4-nitrobenzene, and it is also widely referred to by its CAS registry name, this compound.[2][3]

Table 1: Chemical and Physical Properties of 1-Ethyl-4-nitrobenzene

| Property | Value | Source(s) |

| IUPAC Name | 1-Ethyl-4-nitrobenzene | [3] |

| Common Name | This compound | [2] |

| Synonyms | p-Ethylnitrobenzene, 4-Nitroethylbenzene, p-Nitroethylbenzene | [2][3] |

| CAS Number | 100-12-9 | [2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [2][4] |

| Molecular Weight | 151.16 g/mol | [2] |

| Physical State | Clear yellow liquid | [2] |

| Boiling Point | 242-247 °C | [1] |

| Melting Point | -7 °C to -18 °C | [5] |

| Specific Gravity | ~1.12 |

Synthesis of 1-Ethyl-4-nitrobenzene

The primary industrial and laboratory synthesis of 1-Ethyl-4-nitrobenzene is achieved through the electrophilic aromatic substitution (EAS) reaction of ethylbenzene (B125841).[6] The reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7]

The ethyl group on the benzene (B151609) ring directs the incoming nitronium ion to the ortho and para positions, resulting in a mixture of 2-ethylnitrobenzene (B1329339) and this compound isomers.[1][6]

This protocol describes a standard laboratory procedure for the synthesis of ethylnitrobenzene isomers.

Reagents & Equipment:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice Bath

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

Sodium Bicarbonate (NaHCO₃) solution (e.g., 5%)

-

Anhydrous drying agent (e.g., MgSO₄, CaCl₂)

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, carefully and slowly add a molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. This process is highly exothermic and the temperature must be maintained below 10°C.[1]

-

Nitration Reaction: While maintaining the low temperature of the mixed acid, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring. The reaction temperature should be carefully controlled.[1]

-

Reaction Completion: After the addition of ethylbenzene is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for 1-2 hours to ensure the reaction proceeds to completion.[1]

-

Work-up and Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with stirring to quench the reaction. An oily layer of the crude product will separate.[1]

-

Separation and Neutralization: Transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the organic layer. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution to neutralize residual acid, and finally with brine.[1]

-

Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate. Filter to remove the drying agent.[1]

-

Purification: The primary challenge is the separation of the 2-ethylnitrobenzene and this compound isomers. This is most effectively achieved by fractional distillation under reduced pressure, which leverages the difference in their boiling points (2-ethylnitrobenzene: ~228°C; this compound: ~246°C).[1]

Quantitative Data: The nitration of ethylbenzene using silica (B1680970) gel-supported nitric acid has been reported to proceed in almost quantitative yield.[8] Under standard mixed-acid conditions, the isomer ratio is a critical parameter, with the para isomer being a major product alongside the ortho isomer.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-Ethyl-4-nitrobenzene.

Table 2: Spectroscopic Data for 1-Ethyl-4-nitrobenzene

| Technique | Expected Features |

| ¹H NMR | ~8.2 ppm (d, 2H): Aromatic protons ortho to the NO₂ group. ~7.4 ppm (d, 2H): Aromatic protons meta to the NO₂ group. ~2.7 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group. ~1.3 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group. |

| ¹³C NMR | ~150 ppm: Aromatic C attached to the ethyl group. ~147 ppm: Aromatic C attached to the NO₂ group. ~129 ppm: Aromatic C ortho to the ethyl group. ~124 ppm: Aromatic C meta to the ethyl group. ~29 ppm: Methylene (-CH₂) carbon. ~15 ppm: Methyl (-CH₃) carbon. |

| IR Spectroscopy | ~1550-1475 cm⁻¹ (strong): Asymmetrical N-O stretch of the aromatic nitro group.[9] ~1360-1290 cm⁻¹ (strong): Symmetrical N-O stretch of the aromatic nitro group.[9] ~2970-2850 cm⁻¹: C-H stretching of the ethyl group. ~1600, 1485 cm⁻¹: Aromatic C=C stretching. ~855 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution. |

Key Chemical Reactions and Applications

1-Ethyl-4-nitrobenzene is a valuable intermediate primarily due to the reactivity of its nitro group. Its derivatives are important in the synthesis of pharmaceuticals and dyes.[6]

The most significant reaction is the reduction of the nitro group to an amine, yielding 4-ethylaniline. This transformation is a cornerstone for introducing an amino group onto the aromatic ring, making it a precursor for a wide range of more complex molecules. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).

The ethyl group can be selectively oxidized to a ketone. For instance, the aerobic oxidation of 1-ethyl-4-nitrobenzene using metalloporphyrin catalysts can produce 4-nitroacetophenone, another valuable chemical intermediate.[10] A typical procedure involves heating this compound with a catalyst in a pressure reactor under an oxygen atmosphere.[10]

Visualization of Synthetic Pathway

The following diagram illustrates the primary synthesis of 1-Ethyl-4-nitrobenzene and its key subsequent transformation into 4-Ethylaniline.

Caption: Synthetic workflow for 1-Ethyl-4-nitrobenzene and its subsequent reduction.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 100-12-9 | AAA10012 | Biosynth [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Ethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylnitrobenzene, a significant organic compound in various chemical syntheses. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and presents a logical workflow for its production.

Core Properties of this compound

This compound, with the chemical formula C₈H₉NO₂, is an aromatic nitro compound.[1][2][3][4] It presents as a clear, light yellow to orange liquid.[3][5][6] This compound is a key intermediate in various organic syntheses, including the production of pharmaceuticals. For instance, it is a precursor in the synthesis of broad-spectrum antibiotics like chloramphenicol.[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Weight | 151.17 g/mol | [1][2][3][4][8][9] |

| CAS Number | 100-12-9 | [1][2][3][4][5][8][9][10] |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5][8][9][10][11] |

| Boiling Point | 242 - 247 °C | [1][12] |

| Melting Point | -18 °C | [8] |

| Density/Specific Gravity | 1.12 g/cm³ | [8] |

| Refractive Index | 1.54 | [8] |

| Vapor Pressure | 0.022 mmHg | [6] |

| Purity (GC) | >99.0% | [3][4][8][13] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.

1. Synthesis of this compound via Nitration of Ethylbenzene (B125841)

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of ethylbenzene.[12][14] This reaction typically yields a mixture of ortho and para isomers, with the para isomer (this compound) being a major product.[12]

-

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (69-71%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Separatory funnel

-

Anhydrous magnesium sulfate (B86663) (or similar drying agent)

-

Distillation apparatus

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. Maintain the temperature below 10°C during this exothermic process.[14]

-

Nitration Reaction: While maintaining the low temperature of the mixed acid, add ethylbenzene dropwise to the mixture over a period of 30-60 minutes with vigorous stirring. The temperature should be kept between 0°C and 10°C throughout the addition.[14]

-

Reaction Completion: After the addition of ethylbenzene is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for several hours to ensure the reaction proceeds to completion.[7][12]

-

Work-up: Pour the reaction mixture over crushed ice and water. The organic layer containing the nitroethylbenzene isomers will separate.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[14]

-

Purification: The resulting mixture of 2-ethylnitrobenzene (B1329339) and this compound isomers can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points (2-ethylnitrobenzene: ~228°C, this compound: 246-247°C).[12]

-

2. Analytical Method for Purity Assessment

Gas Chromatography (GC) is a standard method for assessing the purity of this compound and quantifying the ratio of different isomers.[3][4][8]

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

A suitable capillary column (e.g., a non-polar or medium-polarity column).

-

-

General Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

-

Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used to ensure good separation of the isomers.

-

Detection and Quantification: The separated components are detected by the FID or MS. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

-

Logical and Experimental Workflows

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow of this compound.

References

- 1. This compound | 100-12-9 | AAA10012 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 8. labproinc.com [labproinc.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1-ETHYL-4-NITROBENZENE | CAS 100-12-9 [matrix-fine-chemicals.com]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | 100-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

4-Ethylnitrobenzene safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 4-Ethylnitrobenzene

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the safety information for this compound, drawing from available Safety Data Sheets (SDS) and toxicological resources.

Chemical Identification

Proper identification of a chemical is the first step in ensuring safe handling. This compound is known by several synonyms.

| Identifier | Value |

| IUPAC Name | 1-ethyl-4-nitrobenzene[1] |

| CAS Number | 100-12-9[2][3][4][5] |

| Molecular Formula | C8H9NO2[1][2][4][5] |

| Molecular Weight | 151.16 g/mol [1][4], 151.17 g/mol [2][3][5] |

| Synonyms | 4-Nitroethylbenzene, p-Ethylnitrobenzene, p-Nitroethylbenzene, Benzene, 1-ethyl-4-nitro-[1][6][7] |

Physical and Chemical Properties

The physical and chemical properties of a substance are critical for determining appropriate storage and handling procedures. This compound is a clear, slightly pale yellow liquid.[1][3][6]

| Property | Value |

| Physical State | Liquid[3] |

| Appearance | Clear yellow to slightly pale yellow liquid[1][3][6] |

| Melting Point | -7 °C[2][7] / -18 °C[3][8] |

| Boiling Point | 213 °C[2][7] / 242 °C[2][4][8] |

| Flash Point | 18 °C[2] / 117 °C[4][8] |

| Vapor Pressure | 0.02 mmHg[1][6] - 0.0431 mmHg at 25°C[4] |

| Specific Gravity | 1.12[3] / 1.127 g/cm³[4] |

| Refractive Index | 1.54[3][8] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards.[1] It is crucial to understand these classifications to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life[4][8] |

A significant concern with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6][9] While the direct toxicological data for this compound is limited in the provided results, it is noted to be an irritant, and for similar compounds like p-Nitrotoluene, primary methemoglobinemia is a concern.[1][6] Chronic exposure to nitrobenzene (B124822), a related compound, has been associated with symptoms similar to acute exposure.[9] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[9]

Experimental Protocols

Detailed experimental protocols for the derivation of the quantitative data presented in this guide are not available within the consulted Safety Data Sheets and public databases. This information is typically held by the manufacturers or the entities that performed the testing and is not always publicly disclosed.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][10]

-

Skin Contact : In case of skin contact, immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4][10]

-

Eye Contact : If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4][10]

-

Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][10]

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure.

-

Handling : Handle in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[10]

-

Storage : Store in a cool, dry, and well-ventilated place.[4][10] Keep the container tightly closed and store locked up.[4]

Visualizations

To further clarify the safety information, the following diagrams illustrate key workflows and concepts.

References

- 1. This compound | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 100-12-9 | AAA10012 | Biosynth [biosynth.com]

- 3. labproinc.com [labproinc.com]

- 4. ETHYL 4-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. CAS 100-12-9: 1-Ethyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 8. This compound | 100-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. gov.uk [gov.uk]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hazards and Toxicity of 4-Ethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylnitrobenzene is a nitroaromatic compound with significant toxicological properties of concern for researchers and professionals in drug development and chemical synthesis. This document provides a comprehensive overview of the known hazards and toxicity of this compound, drawing on available data and information from structurally related compounds. The primary toxicological effect is methemoglobinemia, a condition resulting from the oxidation of hemoglobin in red blood cells, which impairs oxygen transport. Additionally, there are concerns regarding its potential for skin, eye, and respiratory irritation, as well as possible carcinogenicity and reproductive toxicity. This guide summarizes key toxicological data, outlines relevant experimental protocols for hazard assessment, and provides visual representations of toxicological pathways and experimental workflows to facilitate a deeper understanding of the risks associated with this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to assessing its toxicological profile and handling it safely in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₉NO₂[1][2] |

| Molecular Weight | 151.17 g/mol [3] |

| Appearance | Light yellow to orange clear liquid[4] |

| CAS Number | 100-12-9[3] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

| Acute Toxicity (Oral) | - | Toxic if swallowed[5] |

| Acute Toxicity (Inhalation) | - | Toxic if inhaled[5] |

| Carcinogenicity | - | Suspected of causing cancer[6] |

| Reproductive Toxicity | - | May damage the unborn child[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | - | May be harmful to organs by prolonged and repeated exposure[6] |

| Aspiration Hazard | - | May be fatal if swallowed and enters airways[6] |

Note: Some classifications are inferred from data on similar compounds or general hazard assessments.

Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 640 mg/kg | (Data for Nitrobenzene) |

| LD50 | Rabbit | Dermal | 780 mg/kg | (Data for Nitrobenzene) |

| LC50 | Rat | Inhalation | 2.6 mg/L (4h) | (Data for Nitrobenzene) |

Mechanisms of Toxicity

The primary mechanism of toxicity for this compound, like other nitroaromatic compounds, is the induction of methemoglobinemia .[7] This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.

Metabolic Activation and Oxidative Stress

The toxicity of this compound is intrinsically linked to its metabolism. The nitro group is reduced in the body, primarily by NADPH-cytochrome P450 reductase and other nitroreductases, to form nitrosobenzene (B162901) and ultimately N-phenylhydroxylamine. These intermediates can then undergo redox cycling, a process that generates reactive oxygen species (ROS) and leads to oxidative stress.

Symptoms of Methemoglobinemia

The clinical presentation of methemoglobinemia depends on the concentration of methemoglobin in the blood. Symptoms can range from cyanosis (a bluish discoloration of the skin) at lower levels to central nervous system depression, seizures, and potentially death at higher concentrations.[8]

Other Toxicological Endpoints

Irritation

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1] Direct contact can cause redness, inflammation, and discomfort. Inhalation of vapors may lead to irritation of the nasal passages and throat.

Carcinogenicity

While there is no definitive classification for this compound, it is suspected of causing cancer.[6] This is often inferred from data on nitrobenzene (B124822), which has been shown to be carcinogenic in animal studies.

Reproductive Toxicity

Similar to carcinogenicity, the reproductive toxicity of this compound is not well-studied. However, nitrobenzene is a known male reproductive toxicant in animals, causing effects such as decreased testicular weight and reduced sperm production.[9]

Experimental Protocols

The following are standardized OECD guidelines for assessing the toxicity of chemicals like this compound.

Acute Oral, Dermal, and Inhalation Toxicity

These tests are designed to determine the short-term toxicity of a substance following a single dose.

Skin and Eye Irritation

These protocols assess the potential of a substance to cause local irritation upon contact.

-

OECD 404: Acute Dermal Irritation/Corrosion: A single dose of the test substance is applied to the skin of an animal (typically a rabbit) and observed for signs of erythema and edema over a period of up to 14 days.

-

OECD 405: Acute Eye Irritation/Corrosion: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for up to 21 days for signs of corneal opacity, iritis, and conjunctival redness and swelling.

Genotoxicity

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

References

- 1. This compound | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 100-12-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 99+%, Thermo Scientific 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Solubility of 4-Ethylnitrobenzene in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethylnitrobenzene. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development in various research and industrial applications. This document compiles available solubility information, outlines detailed experimental protocols for its determination, and presents a visual workflow to aid in experimental design.

Core Topic: Solubility Profile of this compound

Data Presentation

Due to the scarcity of specific quantitative solubility data for this compound, the following table provides a qualitative summary of its expected solubility in various classes of organic solvents. For quantitative context, a table with the solubility of the structurally related compound, nitrobenzene (B124822), is also provided.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide | Soluble |

| Water | Limited/Low Solubility |

Table 2: Quantitative Solubility of Nitrobenzene in Select Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | ~1.8 |

Note: This data is for nitrobenzene and is provided as a reference due to the lack of specific quantitative data for this compound. Nitrobenzene is soluble in various organic solvents like ethanol, ether, and benzene.[3]

Experimental Protocols

The following section details a standard and reliable method for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal saturation method, also known as the shake-flask method, is widely used to determine thermodynamic solubility.[4][5]

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography - HPLC)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be visually present to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker or incubator set to the desired temperature. The mixture should be agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical duration is 24 to 72 hours.[5]

-

Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the undissolved solid to settle. For finer particles, centrifugation at the same temperature can be used to achieve a clear separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible membrane filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength or HPLC with a suitable detector).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Gravimetric Method

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[6][7]

1. Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Conical flask

-

Analytical balance

-

Evaporating dish

-

Pipette

-

Oven

2. Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent in a conical flask by adding an excess of the solute and shaking until equilibrium is reached.

-

Filtration: Filter the solution to remove any undissolved solid.

-

Measurement: Pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent to dryness. This should be done in a well-ventilated fume hood. For high-boiling point solvents, an oven set at a temperature below the boiling point of the solute can be used.

-

Drying and Weighing: Dry the residue in the evaporating dish in an oven until a constant weight is achieved.

-

Calculation: The weight of the residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent. From this, the solubility can be calculated in g/L or other desired units.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal saturation method.

Caption: Key factors influencing the solubility of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. CAS 100-12-9: 1-Ethyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 4-Ethylnitrobenzene for Researchers and Drug Development Professionals

Introduction

4-Ethylnitrobenzene (CAS No: 100-12-9) is a significant organic compound and a valuable intermediate in the fine chemical industry.[1] As a light yellow, clear liquid, it serves as a crucial building block in the synthesis of a wide range of products, including pharmaceuticals, dyes, and agrochemicals.[2][3] Notably, it is a key raw material for broad-spectrum antibiotics such as chloramphenicol (B1208) and synthomycin.[1] This technical guide provides comprehensive information on its properties, commercial suppliers, synthesis protocols, and applications relevant to researchers and professionals in drug development.

Physical and Chemical Properties

This compound is characterized by the following properties:

| Property | Value | Citations |

| Molecular Formula | C₈H₉NO₂ | [2][4][5][6] |

| Molecular Weight | 151.17 g/mol | [2][4][5][6] |

| Appearance | Light yellow to yellow to orange clear liquid | [2][3][7] |

| Boiling Point | 242 °C | [4][7][8] |

| Melting Point | -18 °C | [6][7] |

| Flash Point | 117 °C | [7][8] |

| Density/Specific Gravity | 1.12 - 1.127 g/cm³ | [6][8] |

| Refractive Index | 1.54 | [6][7] |

| Vapor Pressure | 0.022 - 0.0431 mmHg at 25°C | [3][8] |

| SMILES | CCC1=CC=C(C=C1)--INVALID-LINK--[O-] | [2][4] |

| InChI Key | RESTWAHJFMZUIZ-UHFFFAOYSA-N | [9] |

Commercial Availability

This compound is available from several chemical suppliers, catering to research and bulk manufacturing needs. The products are typically intended for laboratory and industrial use only.[2][10]

| Supplier | Product Name/Code | Purity | Available Quantities | Citations |

| Sigma-Aldrich | This compound AldrichCPR (R750689) | Not specified | 1 g | |

| TCI Chemicals | This compound (E0154) | >99.0% (GC) | 25 g, 500 g | [2][7][9] |

| Biosynth | This compound (AAA10012) | Not specified | 50 g | [4] |

| Lab Pro Inc. | This compound (E0154-500G) | Min. 99.0% (GC) | 500 g | [6] |

| CP Lab Safety | This compound | Not specified | 500 g | [10] |

| CymitQuimica | This compound (Ref. 3B-E0154) | >99.0% (GC) | 25 g, 500 g | [2] |

| Santa Cruz Biotechnology | This compound (CAS 100-12-9) | Not specified | Contact for details | [11] |

Synthesis and Experimental Protocols

The most direct method for synthesizing this compound is through the nitration of ethylbenzene (B125841).[1] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, which must then be separated.[12][13]

Workflow for Synthesis of this compound via Nitration

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Nitration of Ethylbenzene

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

5% Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (for extraction)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Preparation of Mixed Acid: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 50 mL of concentrated sulfuric acid.[12]

-

To the cooled sulfuric acid, add a pre-cooled mixture of concentrated nitric acid dropwise while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

Nitration: Slowly add ethylbenzene dropwise to the mixed acid, ensuring the reaction temperature does not exceed 10-15 °C.[13]

-

After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Pour the reaction mixture slowly over crushed ice. The crude product, an oily layer containing the nitro isomers, will separate.

-

Separation and Neutralization: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[13]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[12]

-

Purification: The resulting mixture of 2-ethylnitrobenzene and this compound can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points.[12][13]

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical starting material for synthesizing more complex molecules. Its primary role involves its reduction to 4-ethylaniline, a versatile intermediate.

Workflow for Reduction to 4-Ethylaniline

Caption: Reduction of this compound to 4-Ethylaniline.

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of a nitroarene to an aniline (B41778) using indium metal, a method noted for its selectivity and environmentally safer conditions compared to traditional methods using zinc or tin with acid catalysts.[14]

Materials:

-

This compound

-

Indium powder

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of this compound (1 eq.) and ammonium chloride (5 eq.) in a mixture of ethanol and water.[14]

-

Add indium powder (4 eq.) to the solution.

-

Heat the resulting mixture at reflux for 2.5 to 3 hours.[14]

-

After cooling to room temperature, dilute the reaction mixture with water and filter under vacuum to remove inorganic salts.

-

Extract the filtrate with several portions of dichloromethane.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[14]

-

Concentrate the solution under reduced pressure to yield the crude product, 4-ethylaniline, which can be further purified if necessary.

Safety Information

This compound is an irritant and requires careful handling in a laboratory setting.[3][5] Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use.[15][16]

| Hazard Type | GHS Statement | Precautionary Measures | Citations |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5][16] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. | [5][16] |

| Respiratory | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [5][8] |

| Aquatic Hazard | H402: Harmful to aquatic life | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | [7] |

Handling Recommendations: Use only under a chemical fume hood.[15] Ensure eyewash stations and safety showers are close to the workstation.[15] Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[15]

References

- 1. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | 100-12-9 | AAA10012 | Biosynth [biosynth.com]

- 5. This compound | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. This compound | 100-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. ETHYL 4-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 9. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. calpaclab.com [calpaclab.com]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Benzylic Bromination of m-Nitro Ethylbenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the free-radical bromination of m-nitro ethylbenzene (B125841) using molecular bromine (Br₂) and ultraviolet (UV) light. The document details the underlying reaction mechanism, presents a detailed experimental protocol, and summarizes relevant quantitative data for analogous reactions.

Core Reaction and Mechanism

The reaction of m-nitro ethylbenzene with bromine in the presence of UV light is a highly selective free-radical substitution reaction. This process, known as benzylic bromination, targets the hydrogen atoms on the carbon directly attached to the aromatic ring (the benzylic position). The UV radiation is crucial as it initiates the reaction by generating bromine radicals, favoring substitution on the alkyl side-chain rather than the aromatic ring.[1][2][3]

The primary product of this reaction is 1-bromo-1-(3-nitrophenyl)ethane .[1][4] The nitro group (-NO₂) on the benzene (B151609) ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, in a free-radical chain reaction, its electronic effect does not prevent substitution at the benzylic position.[5]

The stability of the intermediate radical dictates the reaction's regioselectivity. Abstraction of a benzylic hydrogen leads to the formation of a benzylic radical, which is significantly stabilized by resonance with the adjacent benzene ring.[6][7] This makes the benzylic C-H bond weaker and more susceptible to cleavage by a bromine radical compared to other C-H bonds in the molecule.[7][8]

The mechanism proceeds through three distinct stages: initiation, propagation, and termination.[1][9]

-

Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond by UV light, producing two bromine radicals (Br•).[6]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of m-nitro ethylbenzene, forming hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the final product, 1-bromo-1-(3-nitrophenyl)ethane, and a new bromine radical, which continues the chain reaction.[5]

-

Termination: The chain reaction concludes when two radicals combine in various possible pairing, removing the reactive intermediates from the cycle.[1]

Figure 1: Free-radical mechanism for the bromination of m-nitro ethylbenzene.

Experimental Protocol

The following protocol is a generalized procedure for the benzylic bromination of m-nitro ethylbenzene, synthesized from standard laboratory practices for free-radical halogenation.[2][9] N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a low, constant concentration of Br₂, minimizing side reactions.[7][10][11]

Materials and Equipment:

-

m-Nitro ethylbenzene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (B52724) (MeCN) as solvent

-

Radical initiator (optional, e.g., AIBN or benzoyl peroxide)

-

Round-bottom flask

-

Reflux condenser

-

UV lamp (or high-intensity incandescent bulb)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-nitro ethylbenzene (1.0 eq.) in a suitable solvent (e.g., CCl₄ or acetonitrile).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the solution. If using liquid bromine, it should be added dropwise. A small amount of a radical initiator like AIBN can be added, although UV light is the primary initiator.

-

Initiation and Reaction: Position a UV lamp approximately 5-10 cm from the flask. Begin vigorous stirring and gently heat the mixture to reflux.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the disappearance of the dense NBS, which sinks to the bottom, and the formation of succinimide (B58015), which floats.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine to remove any remaining HBr or unreacted bromine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography or distillation under reduced pressure to obtain pure 1-bromo-1-(3-nitrophenyl)ethane.

Figure 2: Workflow for the synthesis of 1-bromo-1-(3-nitrophenyl)ethane.

Quantitative Data

Specific quantitative yield and selectivity data for the bromination of m-nitro ethylbenzene are not widely published. However, data from analogous reactions involving substituted toluenes provide valuable insight into expected outcomes. The use of continuous flow reactors has been shown to improve selectivity and yield for benzylic brominations.[12]

The table below summarizes results for the light-induced benzylic bromination of various substituted toluenes using NBS in acetonitrile, which can serve as a proxy for estimating the performance of the reaction with m-nitro ethylbenzene.

| Substrate | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reference |

| 4-Nitrotoluene | 60 | 50 | 90 | 99 | [12] |